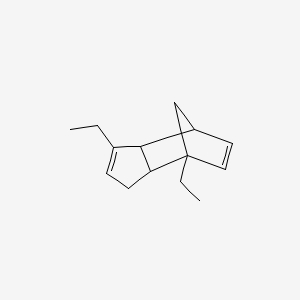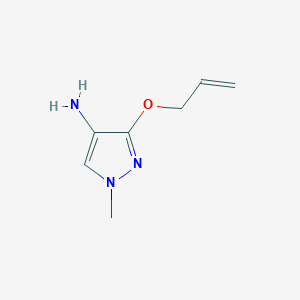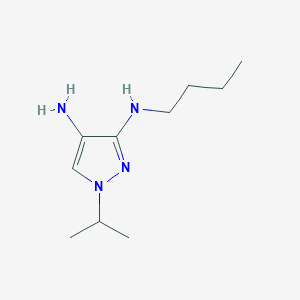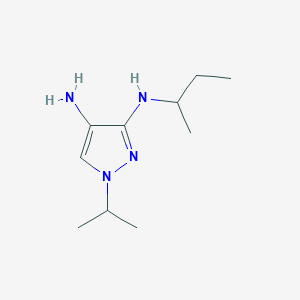
2-Amino-3-(((R)-2-amino-2-carboxyethyl)diselanyl)propanoic acid
Overview
Description
2-Amino-3-((®-2-amino-2-carboxyethyl)diselanyl)propanoic acid is a unique organoselenium compound characterized by the presence of a diselenide bond. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of selenium, an essential trace element, imparts unique properties to this compound, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-((®-2-amino-2-carboxyethyl)diselanyl)propanoic acid typically involves the formation of the diselenide bond through the reaction of selenocysteine derivatives. One common method includes the oxidation of selenocysteine in the presence of mild oxidizing agents such as hydrogen peroxide or iodine. The reaction is usually carried out in an aqueous medium at a controlled pH to ensure the stability of the diselenide bond.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as the use of continuous flow reactors for the oxidation process. This allows for better control over reaction conditions and yields, making the process more efficient for large-scale production.
Types of Reactions:
Oxidation: The diselenide bond in 2-Amino-3-((®-2-amino-2-carboxyethyl)diselanyl)propanoic acid can undergo further oxidation to form seleninic acids or other higher oxidation states.
Reduction: The compound can be reduced back to selenocysteine derivatives using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amino and carboxyl groups can participate in various substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other mild oxidizing agents.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various organic reagents depending on the desired functional group.
Major Products:
Oxidation Products: Seleninic acids, selenones.
Reduction Products: Selenocysteine derivatives.
Substitution Products: Functionalized derivatives with different amino or carboxyl group modifications.
Scientific Research Applications
Chemistry: In chemistry, 2-Amino-3-((®-2-amino-2-carboxyethyl)diselanyl)propanoic acid is used as a precursor for the synthesis of other organoselenium compounds. Its unique reactivity makes it a valuable tool in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its role in redox biology and its potential antioxidant properties. Selenium-containing compounds are known to participate in redox cycles, protecting cells from oxidative damage.
Medicine: In medicine, 2-Amino-3-((®-2-amino-2-carboxyethyl)diselanyl)propanoic acid is investigated for its potential therapeutic applications, including its use as an antioxidant and its role in selenium supplementation therapies.
Industry: In industrial applications, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 2-Amino-3-((®-2-amino-2-carboxyethyl)diselanyl)propanoic acid involves its ability to participate in redox reactions. The diselenide bond can undergo reversible oxidation and reduction, allowing it to act as a redox buffer. This property is crucial in biological systems where it can protect cells from oxidative stress by neutralizing reactive oxygen species (ROS).
Molecular Targets and Pathways: The compound targets various redox-sensitive pathways in cells, including those involving glutathione and thioredoxin systems. By modulating these pathways, it helps maintain cellular redox homeostasis.
Comparison with Similar Compounds
Selenocysteine: The amino acid form of selenium, which is incorporated into proteins and enzymes.
Selenomethionine: Another selenium-containing amino acid used in dietary supplements.
Diselenides: Compounds containing diselenide bonds, similar to 2-Amino-3-((®-2-amino-2-carboxyethyl)diselanyl)propanoic acid.
Uniqueness: 2-Amino-3-((®-2-amino-2-carboxyethyl)diselanyl)propanoic acid is unique due to its specific structure and the presence of both amino and carboxyl groups, which allow for diverse chemical modifications. Its ability to undergo reversible redox reactions makes it particularly valuable in redox biology and antioxidant research.
Properties
IUPAC Name |
2-amino-3-[[(2R)-2-amino-2-carboxyethyl]diselanyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULROCUWKLNBSN-WUCPZUCCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[Se][Se]CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4Se2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


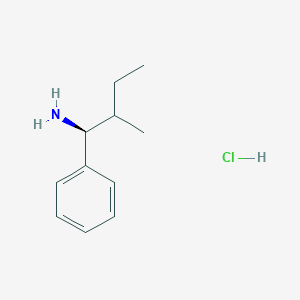
![[(1S)-2,2-dimethyl-1-phenylpropyl]azanium;chloride](/img/structure/B8021424.png)
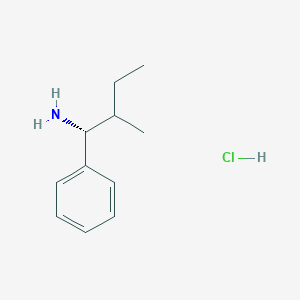




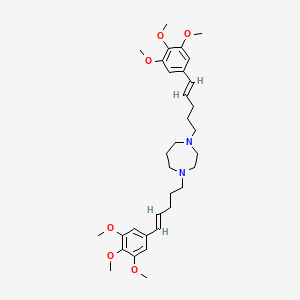
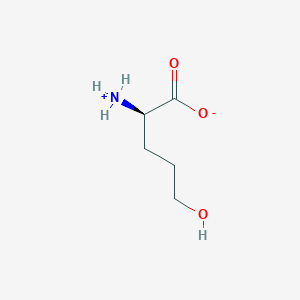
![azanium;(2R,4S)-2-[2-[(1R,2R,6S,8R,8aS)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-6-oxooxan-4-olate](/img/structure/B8021472.png)
